Cas no 2227720-18-3 (1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid)

1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
- EN300-1628061
- 2227720-18-3
-
- Inchi: 1S/C12H21NO2/c1-8(2)10-6-13(9-4-3-5-9)7-11(10)12(14)15/h8-11H,3-7H2,1-2H3,(H,14,15)/t10-,11+/m0/s1
- InChI Key: MBLMVVANXCYFOT-WDEREUQCSA-N
- SMILES: OC([C@@H]1CN(C[C@H]1C(C)C)C1CCC1)=O
Computed Properties
- Exact Mass: 211.157228913g/mol
- Monoisotopic Mass: 211.157228913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
- XLogP3: -0.2
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1628061-0.05g |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 0.05g |
$851.0 | 2023-06-04 | ||
Enamine | EN300-1628061-0.1g |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 0.1g |
$892.0 | 2023-06-04 | ||
Enamine | EN300-1628061-1.0g |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1628061-0.5g |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 0.5g |
$974.0 | 2023-06-04 | ||
Enamine | EN300-1628061-500mg |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 500mg |
$974.0 | 2023-09-22 | ||
Enamine | EN300-1628061-50mg |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 50mg |
$851.0 | 2023-09-22 | ||
Enamine | EN300-1628061-10000mg |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 10000mg |
$4360.0 | 2023-09-22 | ||
Enamine | EN300-1628061-2500mg |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 2500mg |
$1988.0 | 2023-09-22 | ||
Enamine | EN300-1628061-10.0g |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 10g |
$4360.0 | 2023-06-04 | ||
Enamine | EN300-1628061-5000mg |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid |
2227720-18-3 | 5000mg |
$2940.0 | 2023-09-22 |
1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid Related Literature
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
3. Back matter
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
Additional information on 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid
1-Cyclobutyl-4-(Propan-2-yl)pyrrolidine-3-carboxylic Acid (CAS No. 2227720-18-3): An Emerging Compound in Medicinal Chemistry
1-Cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227720-18-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and pharmacological profiles.
The chemical structure of 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid is characterized by a cyclobutyl group attached to the pyrrolidine ring, along with an isopropyl substituent. The presence of these functional groups imparts specific conformational flexibility and electronic properties that are crucial for its biological activity. The carboxylic acid moiety further enhances its reactivity and solubility, making it a versatile scaffold for drug design and development.
Recent studies have highlighted the pharmacological potential of 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. Research has shown that this compound can modulate specific receptors and enzymes involved in neurotransmission, potentially offering new avenues for the treatment of conditions such as anxiety, depression, and neurodegenerative diseases.
In addition to its neurological effects, 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid has also been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, suggesting its potential as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
The synthesis of 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid involves several well-established chemical reactions, including ring formation, substitution, and functional group manipulation. The synthetic route is highly efficient and scalable, making it suitable for large-scale production. This has facilitated its availability for further research and development in both academic and industrial settings.
From a pharmacokinetic perspective, 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid exhibits favorable properties such as good oral bioavailability, moderate plasma protein binding, and a reasonable half-life. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects. Preclinical studies have shown that this compound is well-tolerated at therapeutic doses, with minimal adverse effects observed.
The safety profile of 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid has been extensively evaluated through various toxicological assays. Results from these studies indicate that the compound is generally safe when administered within recommended dose ranges. However, as with any new chemical entity, ongoing monitoring and further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227720-18-3) represents a promising candidate in the development of novel therapeutics for a range of medical conditions. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further investigation and optimization. As research in this area continues to advance, it is anticipated that this compound will play a significant role in advancing our understanding of disease mechanisms and improving patient outcomes.
2227720-18-3 (1-cyclobutyl-4-(propan-2-yl)pyrrolidine-3-carboxylic acid) Related Products
- 2137734-74-6(Acetamide, N-[4-(3-aminophenyl)-3-piperidinyl]-2,2,2-trifluoro-)
- 1862396-45-9(1-Oxaspiro[4.4]nonane-2-methanol, 6-methyl-)
- 2137544-98-8(1-{6-Azabicyclo[3.2.1]octan-3-yl}-3-cyclopentylurea)
- 1560052-87-0(4-(butan-2-yl)pyrrolidin-3-ol)
- 325737-60-8(6-chloro-7-(4-chlorophenyl)methoxy-4-methyl-2H-chromen-2-one)
- 1261509-44-7(6-Fluoro-3-(2-(trifluoromethoxy)phenyl)-2-(trifluoromethyl)pyridine)
- 2137999-41-6(3-amino-1-(pentan-3-yl)-1,4-dihydropyridin-4-one)
- 1339906-24-9(1-methyl-1H,1'H-3,4'-bipyrazol-5-amine)
- 1951444-56-6(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine dihydrochloride)
- 1326811-96-4(Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate)




